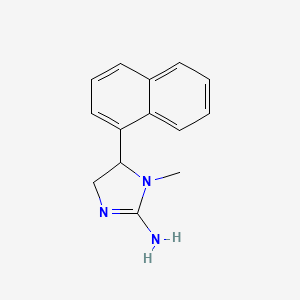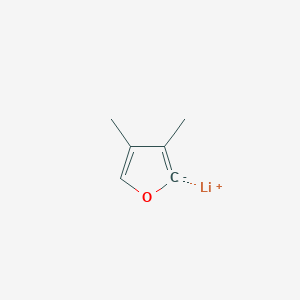
lithium;3,4-dimethyl-2H-furan-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3,4-dimethyl-2H-furan-2-ide is an organolithium compound with the molecular formula C₆H₇LiO It is a derivative of furan, a heterocyclic aromatic organic compound, and is characterized by the presence of lithium and two methyl groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;3,4-dimethyl-2H-furan-2-ide can be synthesized through the lithiation of 3,4-dimethylfuran. The process typically involves the reaction of 3,4-dimethylfuran with a strong base such as n-butyllithium in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium;3,4-dimethyl-2H-furan-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into different furan-based products.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of alkylated or acylated furan compounds.
Scientific Research Applications
Lithium;3,4-dimethyl-2H-furan-2-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of lithium;3,4-dimethyl-2H-furan-2-ide involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, facilitating various chemical transformations. The compound can interact with electrophilic centers in other molecules, leading to the formation of new bonds and the generation of diverse products. The specific molecular targets and pathways depend on the nature of the reactions and the compounds involved.
Comparison with Similar Compounds
Similar Compounds
Lithium;3,4-dimethoxybenzoate: Another organolithium compound with similar reactivity but different functional groups.
Lithium;3,4-dimethyl-2-furanyl: A closely related compound with slight structural variations.
Uniqueness
Lithium;3,4-dimethyl-2H-furan-2-ide is unique due to its specific substitution pattern on the furan ring, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Properties
CAS No. |
140463-91-8 |
|---|---|
Molecular Formula |
C6H7LiO |
Molecular Weight |
102.1 g/mol |
IUPAC Name |
lithium;3,4-dimethyl-2H-furan-2-ide |
InChI |
InChI=1S/C6H7O.Li/c1-5-3-7-4-6(5)2;/h3H,1-2H3;/q-1;+1 |
InChI Key |
PMAYFMNVVHSYLP-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CO[C-]=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


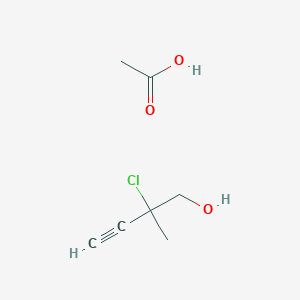
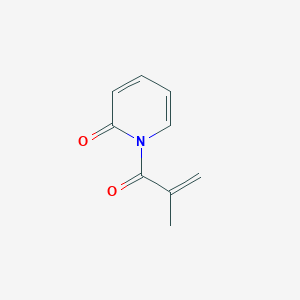
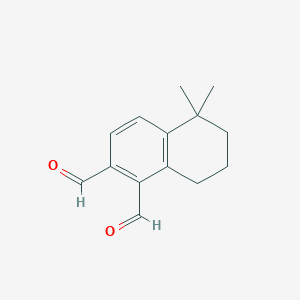
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
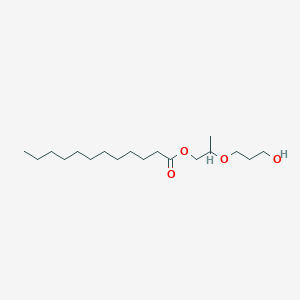
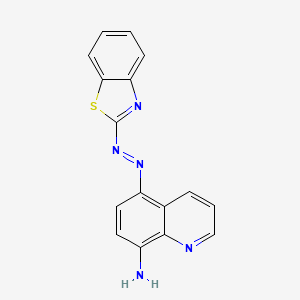
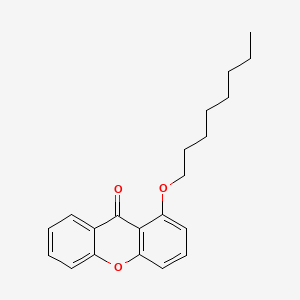
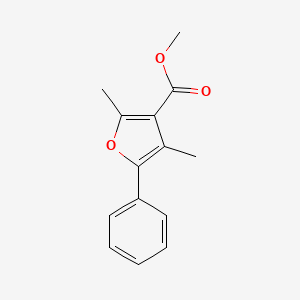
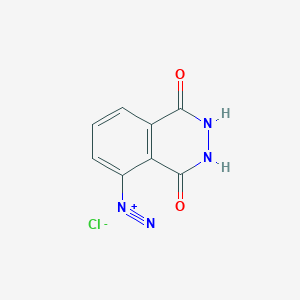
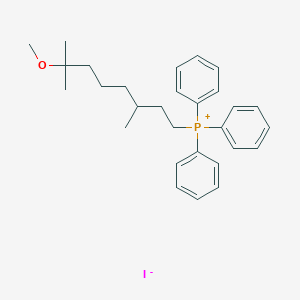
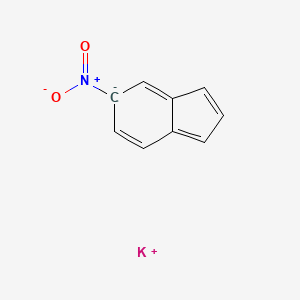
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)
